molecular formula C20H19N3O3S3 B12139360 methyl 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12139360
M. Wt: 445.6 g/mol
InChI Key: DXUJEMIOTRFHJX-UHFFFAOYSA-N
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Description

Methyl 2-(2-{7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Biological Activity

Methyl 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19N3O3S2
  • Molecular Weight : 413.51 g/mol
  • IUPAC Name : Methyl 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, the presence of sulfur and nitrogen in the tricyclic core may enhance interactions with microbial enzymes or receptors, leading to inhibition of growth in various bacterial strains.

Anticancer Potential

Studies have shown that related compounds possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway. The unique structural characteristics of methyl 2-(2-{7-thia... may contribute to similar mechanisms.

Anti-inflammatory Effects

Compounds derived from thiophene structures are often investigated for their anti-inflammatory effects. Preliminary studies suggest that methyl 2-(2-{7-thia... may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

The biological activity of methyl 2-(2-{7-thia... can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity in inflammatory pathways, reducing cytokine release.
  • Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it may promote cell death.

Study 1: Antimicrobial Activity

A study conducted on a series of thiophene-based compounds revealed that those similar to methyl 2-(2-{7-thia... exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Methyl 2-(2-{7-thia...15S. aureus
Control Antibiotic30E. coli

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that methyl 2-(2-{7-thia... reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment.

Cell LineIC50 (µM)Mechanism
HeLa25Apoptosis via caspase activation
MCF-722Cell cycle arrest

Properties

Molecular Formula

C20H19N3O3S3

Molecular Weight

445.6 g/mol

IUPAC Name

methyl 2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H19N3O3S3/c1-26-20(25)16-11-5-3-7-13(11)29-19(16)23-14(24)8-27-17-15-10-4-2-6-12(10)28-18(15)22-9-21-17/h9H,2-8H2,1H3,(H,23,24)

InChI Key

DXUJEMIOTRFHJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5

Origin of Product

United States

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